molecular formula C11H13NO5 B600139 Ethyl 2-(4-methoxy-2-nitrophenyl)acetate CAS No. 108274-39-1

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

Cat. No. B600139
M. Wt: 239.227
InChI Key: NLGHEKVWFIVDMH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a chemical compound with the molecular formula C11H13NO5 . It is a derivative of nitrophenyl acetate, which is often used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate consists of an ethyl acetate group attached to a 4-methoxy-2-nitrophenyl group . The molecular weight of this compound is approximately 239.225 Da .

Scientific Research Applications

Reductive Monoalkylation and Its Implications in Organic Synthesis
Ethyl (4-methoxy-3-nitrophenyl) acetate's capacity for reductive monoalkylation during the conversion of nitro functionality to primary amines has been investigated. This compound, under specific conditions, facilitates the conversion of various nitro aryls to secondary benzyl amino aryls in good to excellent yields, demonstrating its utility in creating substituted benzyl amino aryls. This process is essential for advancing organic synthesis methodologies, offering a pathway to diverse bioactive compounds (Sydnes, Kuse, & Isobe, 2008).

Development of Novel Synthetic Pathways
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is involved in the innovative synthesis of various organic compounds, such as ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) acetate. The improvements in the synthesis process for this compound highlight its role in reducing production costs and simplifying operational procedures, emphasizing the chemical's significance in creating cost-effective and efficient synthetic routes (Jing, 2003).

Catalysis and Green Chemistry Applications
The compound has shown potential in catalysis, as illustrated by the Europium ion-catalyzed methanolysis of esters at neutral pH and ambient temperature. Such studies open new doors for the application of ethyl 2-(4-methoxy-2-nitrophenyl)acetate in environmentally friendly chemical processes, demonstrating its versatility beyond conventional synthetic applications (Neverov, Gibson, & Brown, 2003).

Nonlinear Optical Properties and Potential Applications
Research into the nonlinear optical properties of related compounds suggests potential applications in optical device technologies. The ability of ethyl 2-(4-methoxy-2-nitrophenyl)acetate derivatives to exhibit significant nonlinear optical behaviors makes them candidates for optical limiters and switches, contributing to advancements in materials science and photonics (Naseema et al., 2010).

properties

IUPAC Name

ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGHEKVWFIVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699846
Record name Ethyl (4-methoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

CAS RN

108274-39-1
Record name Ethyl (4-methoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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